Hsp90α Binding Affinity: Herbimycin C vs. Geldanamycin-Derived Clinical Candidates
Herbimycin C binds to the N-terminal ATP-binding pocket of recombinant human Hsp90α with an IC50 of 17 nM in a fluorescence displacement assay [1]. For context, the clinical-stage geldanamycin derivative 17-AAG (tanespimycin) exhibits Hsp90 binding affinity approximately 4-fold weaker than optimized analogs in the same assay format [2]. This places Herbimycin C among the high-affinity natural product Hsp90 ligands without requiring semi-synthetic derivatization.
| Evidence Dimension | Hsp90α N-terminal ATP-binding site inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM (Herbimycin C) |
| Comparator Or Baseline | 17-AAG: ~4-fold lower affinity than KOSN1559 (optimized analog) |
| Quantified Difference | Herbimycin C demonstrates low nanomolar intrinsic Hsp90 affinity comparable to optimized geldanamycin analogs |
| Conditions | Fluorescent-labeled VER00051001 displacement assay; human recombinant Hsp90α expressed in E. coli |
Why This Matters
High intrinsic Hsp90 binding affinity supports its utility as a reference inhibitor in chaperone target engagement studies without requiring concentration escalation that may introduce solubility artifacts.
- [1] BindingDB Entry BDBM50533274. Herbimycin C Hsp90α Binding Data. IC50: 17 nM. Assay: Displacement of fluorescent-labeled VER00051001 from N-terminal ATP-binding site of human recombinant Hsp90α. View Source
- [2] Patel, K. et al. Engineered biosynthesis of geldanamycin analogs for Hsp90 inhibition. Chem. Biol. 2004, 11, 1625-1633. View Source
